molecular formula C12H16N2O4 B2889955 Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate CAS No. 2344681-25-8

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate

Cat. No. B2889955
CAS RN: 2344681-25-8
M. Wt: 252.27
InChI Key: IQNNGVNMCVXVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate, also known as TBOA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.

Scientific Research Applications

Precursor for Biologically Active Natural Products

This compound serves as a potential precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Scaffold in Synthesis of Indole Derivatives

The compound’s structure is significant as a scaffold in the synthesis of indole derivatives, which are important in the development of pharmaceuticals . Indole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery .

Intermediate in Synthesis of Pyrazole Derivatives

It can be used in the synthesis of pyrazole derivatives, which are recognized for their physiological and pharmacological activities . Pyrazole derivatives are promising scaffolds for the discovery of novel active pharmaceutical ingredients .

Role in Chemical Transformations

The tert-butyl group within the compound plays a crucial role in chemical transformations due to its unique reactivity pattern . This reactivity is utilized in various chemical processes, including biosynthetic and biodegradation pathways .

Application in Biocatalytic Processes

The tert-butyl group’s reactivity also opens up possibilities for its application in biocatalytic processes . This could lead to more efficient and environmentally friendly chemical reactions in the pharmaceutical industry .

Synthesis of Crizotinib Intermediates

This compound is an important intermediate in the synthesis of many biologically active compounds, such as crizotinib . Crizotinib is a notable medication used in the treatment of certain types of lung cancer .

properties

IUPAC Name

tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-4-8(5-14)10-9(6-15)13-7-17-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNGVNMCVXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.